molecular formula C24H27ClN4O5 B11430716 3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide

3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide

Cat. No.: B11430716
M. Wt: 486.9 g/mol
InChI Key: LJOYJUPYLDSCAX-UHFFFAOYSA-N
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Description

3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorinated phenyl group, and a methoxypropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorinated Phenyl Group: This step involves the reaction of the quinazolinone intermediate with 2-chloro-4-methylphenyl isocyanate.

    Attachment of the Methoxypropyl Side Chain: The final step involves the reaction of the intermediate with 3-methoxypropylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chlorinated Phenyl Compounds: Compounds with chlorinated phenyl groups but different core structures.

    Methoxypropyl Derivatives: Compounds with methoxypropyl side chains but different core structures.

Uniqueness

The uniqueness of 3-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide lies in its combination of a quinazolinone core, a chlorinated phenyl group, and a methoxypropyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H27ClN4O5

Molecular Weight

486.9 g/mol

IUPAC Name

3-[1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide

InChI

InChI=1S/C24H27ClN4O5/c1-16-8-9-19(18(25)14-16)27-22(31)15-29-20-7-4-3-6-17(20)23(32)28(24(29)33)12-10-21(30)26-11-5-13-34-2/h3-4,6-9,14H,5,10-13,15H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

LJOYJUPYLDSCAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCCOC)Cl

Origin of Product

United States

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